molecular formula C23H24O11 B13391115 Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside

Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside

Cat. No.: B13391115
M. Wt: 476.4 g/mol
InChI Key: RETJLKUBHXTIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Historical Context

Ethnopharmacological Origins in Traditional Medicine

The genus Premna (Lamiaceae) has long been integral to traditional medicinal systems across tropical and subtropical regions. Species within this genus, including Premna szemaoensis, have been employed to treat inflammation, immune disorders, and microbial infections. Indigenous communities in East and Southeast Asia utilized Premna preparations for ailments such as fevers, stomachaches, and respiratory conditions, often leveraging its leaves, stems, and roots in decoctions or poultices. These practices were rooted in the observed efficacy of Premna extracts in alleviating symptoms associated with inflammatory and infectious diseases, though the specific bioactive constituents remained uncharacterized for centuries.

The ethnomedicinal use of Macaranga denticulata, another source of cirsitakaoside, is less documented but aligns with broader regional practices of employing Macaranga species for wound healing and anti-infective purposes. The convergence of traditional applications across these plant families underscores the historical recognition of their therapeutic potential, which later guided phytochemical investigations.

Initial Discovery and Structural Elucidation

Cirsitakaoside was first isolated in the early 21st century from methanolic extracts of Premna szemaoensis stems and leaves, with concurrent identification in Macaranga denticulata. Initial structural characterization employed nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, revealing a flavone core substituted with methoxy groups at positions 6 and 7, a hydroxyl group at position 5, and a β-D-glucopyranosyl moiety linked to the phenyl ring at position 4. The β-configuration of the glucopyranosyl unit was critical for stabilizing the compound and facilitating its interactions with biological targets.

Table 1: Key Structural Features of Cirsitakaoside
Feature Position Functional Role
Flavone backbone Core structure Basis for antioxidant activity
Methoxy groups C6, C7 Enhances lipophilicity
β-D-glucopyranosyl C4 phenyl Improves solubility and bioavailability

These structural attributes positioned cirsitakaoside within the flavonoid glycoside class, known for modulating oxidative stress and immune responses.

Evolution of Research Focus Over Time

Early studies on cirsitakaoside emphasized its anti-inflammatory properties, particularly its ability to suppress pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Subsequent research expanded into antiviral mechanisms, demonstrating its capacity to enhance type I interferon (IFN-β) production and inhibit vesicular stomatitis virus (VSV) replication in murine models.

The shift from phenomenological observations to mechanistic insights marked a pivotal transition in cirsitakaoside research. Investigations began leveraging molecular techniques to delineate its effects on signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which regulate inflammatory and antiviral responses. For instance, cirsitakaoside was shown to inhibit phosphorylation of IκBα and p65 in the NF-κB pathway while activating TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) in the type I interferon pathway.

Table 2: Key Pharmacological Findings in Cirsitakaoside Research
Study Model Biological Effect Mechanism Identified Citation
LPS-stimulated macrophages Reduced IL-6, TNF-α NF-κB and JNK pathway inhibition
VSV-infected mice Increased IFN-β; reduced viral load TBK1/IRF3 activation

This trajectory reflects a broader trend in natural product research, where traditional remedies are increasingly validated through contemporary molecular frameworks. Cirsitakaoside’s dual functionality positions it as a promising candidate for treating complex pathologies involving intertwined inflammatory and viral components.

Properties

IUPAC Name

5-hydroxy-6,7-dimethoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETJLKUBHXTIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cirsimarin can be extracted from plant sources using optimized extraction conditions. The extraction process involves using a solvent such as 70% ethanol, with an extraction time of 4 hours and a solid-to-solvent ratio of 1:20 . The extracted flavonoids, including cirsimarin, are then purified using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of cirsimarin involves large-scale extraction from plant materials, followed by purification using advanced chromatographic techniques. The process is optimized to maximize the yield of cirsimarin while maintaining its purity and bioactivity .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The β-glucoside bond in cirsitakaoside undergoes hydrolysis under acidic conditions to yield the aglycone 5,4'-dihydroxy-6,7-dimethoxyflavone (cirsimaritin) and D-glucose. This reaction is typical of O-glycosides and proceeds via protonation of the glycosidic oxygen, followed by cleavage of the C–O bond.

Reaction ConditionsProductsReferences
1 M HCl, 80°C, 2 hrCirsimaritin + D-glucose

Enzymatic Hydrolysis

β-Glucosidases catalyze the selective cleavage of the glucoside bond under mild conditions. For example, microbial or plant-derived β-glucosidases convert cirsitakaoside to cirsimaritin, which exhibits enhanced bioactivity (e.g., mitochondrial apoptosis induction in cancer cells) .

Oxidation Reactions

The flavone backbone contains multiple hydroxyl and methoxy groups susceptible to oxidation. For instance:

  • Catechol Oxidation : The 4',5-dihydroxy substituents on the B-ring can undergo oxidation to form ortho-quinones in the presence of oxidizing agents like Fe³⁺ or O₂.

  • Methoxy Group Stability : Methoxy groups at positions 6 and 7 are resistant to oxidation under physiological conditions but may demethylate under strong oxidative stress .

Methylation

Selective methylation of free hydroxyl groups (e.g., at position 5) can be achieved using methyl iodide (CH₃I) in alkaline media. This reaction converts cirsitakaoside to permethylated derivatives, enhancing lipophilicity for pharmacological studies .

ReagentsProductYieldReferences
CH₃I, K₂CO₃, DMF5-O-Methyl-cirsitakaoside~75%

Acetylation

Acetylation of hydroxyl groups with acetic anhydride (Ac₂O) in pyridine generates peracetylated derivatives, often used to protect reactive sites during synthesis .

Stability Under Physiological Conditions

Cirsitakaoside demonstrates moderate stability in aqueous solutions:

  • pH Stability : Stable at pH 5–7 but degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 9) conditions .

  • Thermal Stability : Decomposes above 150°C, with a melting point of 212–215°C .

Antioxidant Activity

The flavone aglycone (cirsimaritin) acts as a free radical scavenger via hydrogen donation from phenolic hydroxyl groups. Electrochemical studies show a redox potential of +0.45 V vs. SCE, correlating with its radical-quenching capacity .

Enzymatic Inhibition

Cirsitakaoside inhibits cytochrome P450 enzymes (e.g., CYP3A4) due to competitive binding at the heme-active site, as demonstrated by IC₅₀ values of 12.3 μM .

Synthetic Analogues

Derivatives of cirsitakaoside have been synthesized to enhance bioavailability:

AnalogModificationBioactivityReferences
5-O-GlucuronideGlucuronidation at position 5Improved water solubility
7-O-SulfateSulfation at position 7Enhanced metabolic stability

Degradation Pathways

Photodegradation studies under UV light (λ = 254 nm) reveal:

  • Primary Pathway : Cleavage of the glucoside bond, forming cirsimaritin.

  • Secondary Pathway : Degradation of the flavone backbone into smaller phenolic fragments .

Comparison with Similar Compounds

Table 1: Structural and Molecular Profiles

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Cirsitakaoside 13020-19-4 C₁₉H₁₈O₈ 374.33 Flavone core with 5-OH, 6,7-OCH₃; β-D-glucoside at 4'-OH
Cirsimaritin (Aglycone) 6601-62-3 C₁₇H₁₄O₆ 314.29 Aglycone of Cirsitakaoside; 5,4'-dihydroxy-6,7-dimethoxyflavone
7-Acetylglucosyl Flavone* 135546-08-6 C₂₃H₂₄O₁₁ 476.43 2-(3,4-Dihydroxyphenyl)-5-hydroxy flavone with acetylated β-D-glucoside
4-Methyl-7-O-AcGlc Chromone 67909-25-5 C₂₄H₂₆O₁₂ 506.46 4-Methylchromone with tetra-acetylated glucoside
4-Nitrophenyl-Thioglucoside - C₁₂H₁₅NO₇S 317.32 Thioglucosidic bond (S-linked); 4-nitrophenyl group
Gastrodin 62499-27-8 C₁₃H₁₈O₇ 286.28 Benzyl alcohol β-D-glucoside; neuroprotective applications
Fluorinated Glucuronide 215868-36-3 C₂₂H₂₃F₂O₁₁ 516.42 6,8-Difluoro-4-methyl-2-oxo-chromen-7-yl β-D-glucuronide

Key Observations:

  • Glycosidic Linkage : Cirsitakaoside and Gastrodin share an O-β-D-glucoside bond, whereas 4-Nitrophenyl-thioglucoside uses a thioglycosidic bond (S-linked), conferring resistance to enzymatic hydrolysis .
  • Core Structure : The fluorinated glucuronide (CAS 215868-36-3) incorporates electronegative fluorine atoms and a glucuronide group, which may alter metabolic stability and receptor interactions compared to Cirsitakaoside .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Water Solubility Lipophilicity (LogP) Stability
Cirsitakaoside High (polar glucoside) Moderate Stable in neutral pH; hydrolyzed by β-glucosidases
Cirsimaritin Low (aglycone) High Sensitive to oxidation
7-Acetylglucosyl Flavone Moderate High Acetyl groups hydrolyzed in vivo
4-Nitrophenyl-Thioglucoside Low High Resistant to enzymatic cleavage
Gastrodin High Low Stable in gastrointestinal tract

Notes:

  • Glycosides like Cirsitakaoside and Gastrodin exhibit higher water solubility than their aglycones due to the hydrophilic glucose moiety .
  • Acetylated derivatives (e.g., 7-Acetylglucosyl Flavone) act as prodrugs, improving absorption before deacetylation .

Data Tables

Consolidated data from Tables 1–3 are provided above for clarity.

Q & A

Basic: What validated methods are recommended for isolating Cirsitakaoside from plant matrices?

Answer: Isolation typically involves multi-step chromatography. Begin with ethanol/water (70:30 v/v) extraction under reflux, followed by liquid-liquid partitioning using ethyl acetate to remove non-polar impurities. Further purification employs reversed-phase C18 columns with gradient elution (water:acetonitrile, 0.1% formic acid). Reference standards like phyproof® substances (e.g., PHL82397) ensure purity validation via LC-MS-ELSD . For structural confirmation, compare retention times and spectral data against authenticated libraries.

Basic: How do NMR and mass spectrometry resolve structural ambiguities in flavonoid glycosides like Cirsitakaoside?

Answer:

  • 1H/13C NMR : Identify glycosylation patterns by analyzing anomeric proton signals (δ 4.8–5.5 ppm for β-D-glucopyranoside) and aromatic protons (e.g., 5-hydroxy-6,7-dimethoxyflavone signals at δ 6.2–7.8 ppm) .
  • HR-MS : Use ESI-MS in negative ion mode to detect [M-H]⁻ ions. For Cirsitakaoside (C28H32O14), expect m/z ~592.2. Tandem MS/MS fragments (e.g., loss of glucosyl moieties, m/z 430) confirm glycosidic linkages .

Advanced: How can researchers address contradictions in reported HPLC quantification methods for flavonoid glycosides?

Answer: Discrepancies often arise from column selectivity (C18 vs. phenyl-hexyl) or mobile phase pH. To resolve:

Perform method validation per ICH guidelines, assessing linearity (R² > 0.995), LOD/LOQ, and recovery rates (85–115%).

Cross-validate using orthogonal techniques (e.g., HILIC for polar glycosides) .

Standardize protocols using reference materials (e.g., EMPROVE® Bio) to minimize inter-lab variability .

Advanced: What strategies optimize regioselective glycosylation during synthetic preparation of Cirsitakaoside analogs?

Answer:

  • Protecting Groups : Use TEMPO-mediated oxidation to selectively protect C4-OH on the flavone core before glucosylation .
  • Catalysis : Employ glycosyltransferases (e.g., UGT78D1) for β-D-glucosylation, as enzymatic methods reduce side products compared to chemical synthesis .
  • AI-Driven Optimization : Integrate COMSOL Multiphysics simulations to model reaction kinetics and predict optimal conditions (e.g., solvent polarity, temperature) .

Advanced: How can metabolic stability assays evaluate Cirsitakaoside’s bioavailability in preclinical models?

Answer:

In Vitro Models : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Monitor glucosidase-mediated hydrolysis to aglycone .

Caco-2 Permeability : Assess intestinal absorption using monolayer transport assays. Calculate Papp values; values >1 × 10⁻⁶ cm/s suggest moderate absorption .

Pharmacokinetic Profiling : Administer intravenously/orally to rodents, then measure plasma AUC and half-life. Use compartmental modeling to predict human dosing .

Basic: What are the critical steps for validating a quantitative LC-MS method for Cirsitakaoside in biological matrices?

Answer:

Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v) or SPE using Oasis HLB cartridges.

Internal Standard : Use isotopically labeled analogs (e.g., 13C6-Cirsitakaoside) to correct matrix effects.

Validation Metrics : Include intra-/inter-day precision (<15% RSD), accuracy (85–115%), and matrix effect evaluation (<20% ion suppression/enhancement) .

Advanced: How do researchers resolve spectral overlaps in NOESY/ROESY experiments for glycosidic linkage confirmation?

Answer:

  • Selective Decoupling : Suppress aromatic signals to enhance glycosyl-anomeric proton correlations.
  • Dynamic NMR : Conduct variable-temperature experiments to differentiate slow-exchanging hydroxyl protons from overlapping signals .
  • Computational Modeling : Use Gaussian09 to simulate NOE patterns based on DFT-optimized structures, aligning with experimental data .

Advanced: What in silico tools predict Cirsitakaoside’s interaction with CYP450 enzymes?

Answer:

  • Docking Simulations : Use AutoDock Vina to model binding affinities with CYP3A4/2D6 active sites. Prioritize poses with lowest ΔG values.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • Meta-Analysis : Cross-reference with PharmMapper databases to identify off-target interactions .

Basic: Which reference materials are essential for quantifying Cirsitakaoside in quality control workflows?

Answer:

  • Primary Standards : USP-certified Cirsitakaoside (≥95% purity, e.g., 1354954) .
  • Secondary Standards : Phyproof® substances (e.g., PHL82397) for LC-MS calibration .
  • System Suitability Mix : Include structurally related glycosides (e.g., Linarin, PHL80822) to validate column performance .

Advanced: How can machine learning improve the discovery of Cirsitakaoside derivatives with enhanced bioactivity?

Answer:

QSAR Models : Train random forest algorithms on flavonoid glycoside datasets (e.g., IC50 values for antioxidant/anti-inflammatory targets).

Generative AI : Use GANs to design novel derivatives with optimized logP (2–4) and topological polar surface area (<140 Ų).

High-Throughput Screening : Integrate robotic platforms (e.g., Hamilton STARlet) for rapid IC50 determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.